molecular formula C12H16N2O7 B14437683 5-(2-Oxopropyl)uridine CAS No. 77181-66-9

5-(2-Oxopropyl)uridine

Cat. No.: B14437683
CAS No.: 77181-66-9
M. Wt: 300.26 g/mol
InChI Key: NEOJKYRRLHDYII-TURQNECASA-N
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Description

5-(2-Oxopropyl)uridine is a modified nucleoside derivative featuring a uridine backbone with a 2-oxopropyl substituent at the C5 position of the uracil base. This compound is synthesized through regioselective C-C bond formation reactions between uridine derivatives and active methylene compounds under basic conditions . The 2-oxopropyl group introduces unique steric and electronic properties, distinguishing it from canonical uridine and making it a subject of interest in nucleoside chemistry and biomedical research.

Properties

CAS No.

77181-66-9

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-oxopropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O7/c1-5(16)2-6-3-14(12(20)13-10(6)19)11-9(18)8(17)7(4-15)21-11/h3,7-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t7-,8-,9-,11-/m1/s1

InChI Key

NEOJKYRRLHDYII-TURQNECASA-N

Isomeric SMILES

CC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxopropyl)uridine typically involves the reaction of uridine with 2-oxopropyl derivatives under controlled conditions. One common method includes reacting uridine with 2,2-dimethoxypropane in the presence of an acid catalyst to introduce the oxopropyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopropyl)uridine undergoes various chemical reactions, including:

    Oxidation: The oxopropyl group can be further oxidized to form carboxyl derivatives.

    Reduction: Reduction reactions can convert the oxopropyl group to alcohol derivatives.

    Substitution: The oxopropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxyl derivatives, alcohol derivatives, and substituted uridine compounds

Scientific Research Applications

5-(2-Oxopropyl)uridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Oxopropyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. It targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Uridine Derivatives

Structural Analogues at the C5 Position

The C5 position of uridine is a common site for chemical modifications, which alter solubility, stability, and biological activity. Below is a comparative analysis of 5-(2-Oxopropyl)uridine with other C5-modified uridine derivatives:

5-Fluoro-2',3'-O-isopropylideneuridine (CAS 2797-17-3)
  • Substituent : Fluorine atom at C5.
  • Protecting Group : 2',3'-O-isopropylidene stabilizes the ribose moiety.
  • Properties : Enhanced metabolic stability due to fluorine's electronegativity, making it useful in biochemical studies .
  • Applications : Used as a precursor for antiviral and anticancer nucleoside analogs.
5-Hydroxy-2',3'-O-isopropylideneuridine (CAS 20406-82-0)
  • Substituent : Hydroxyl group at C5.
  • Protecting Group : 2',3'-O-isopropylidene.
  • Properties : The hydroxyl group increases polarity, affecting solubility and hydrogen-bonding capacity.
  • Applications : Investigated for its role in RNA modification and enzyme interaction studies .
5-Iodo-2',3'-O-isopropylideneuridine Derivatives
  • Substituent : Iodine atom at C5.
  • Protecting Group : 2',3'-O-isopropylidene.
  • Properties : The bulky iodine atom enhances photolability and reactivity in cross-coupling reactions.
  • Applications : Explored in radiopharmaceuticals and as a substrate for site-specific labeling .

Functional Group Comparison: 2-Oxopropyl vs. Other Substituents

Compound C5 Substituent Protecting Group Key Properties Applications
This compound 2-Oxopropyl None Moderate lipophilicity; reactive ketone Synthetic intermediate; drug design
5-Fluoro-2',3'-O-isopropylideneuridine Fluorine 2',3'-O-isopropylidene High metabolic stability Antiviral/anticancer research
5-Hydroxy-2',3'-O-isopropylideneuridine Hydroxyl 2',3'-O-isopropylidene High polarity; hydrogen-bond donor RNA modification studies
5-Iodo-2',3'-O-isopropylideneuridine Iodine 2',3'-O-isopropylidene Photoreactive; heavy atom effect Radiopharmaceuticals

Non-Uridine Analogues with 2-Oxopropyl Groups

3-(2-Oxopropyl)coronaridine (Compound 9 from Ervatamia hainanensis)
  • Backbone : Coronaridine (indole alkaloid).
  • Substituent : 2-Oxopropyl at C3.
  • Comparison : While structurally distinct from uridine, the 2-oxopropyl group in this alkaloid highlights its versatility in enhancing bioactivity across diverse scaffolds .
5-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-(2-oxopropyl)thiazolidine-2,4-dione (Compound 5)
  • Backbone: Thiazolidinedione (non-nucleoside).
  • Substituent : 2-Oxopropyl at N3.
  • Comparison : Demonstrates the 2-oxopropyl group's role in modulating antioxidant and enzymatic inhibitory activities in heterocyclic systems .

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